4-methyl-N-(2-(methylthio)phenyl)benzamide
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Overview
Description
4-methyl-N-(2-(methylthio)phenyl)benzamide is an organic compound that belongs to the class of benzamides Benzamides are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-N-(2-(methylthio)phenyl)benzamide typically involves the reaction of 4-methylbenzoic acid with 2-(methylthio)aniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions usually include a solvent like dichloromethane (DCM) and a temperature range of 0-25°C.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can also enhance the reproducibility and yield of the compound.
Chemical Reactions Analysis
Types of Reactions: 4-methyl-N-(2-(methylthio)phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-CPBA
Reduction: Hydrogen gas, palladium catalyst
Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation)
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Nitrobenzamides, sulfonylbenzamides, halobenzamides
Scientific Research Applications
4-methyl-N-(2-(methylthio)phenyl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-methyl-N-(2-(methylthio)phenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- 4-methyl-N-(2-(methylthio)phenyl)acetamide
- 4-methyl-N-(2-(methylthio)phenyl)propionamide
- 4-methyl-N-(2-(methylthio)phenyl)butyramide
Comparison: 4-methyl-N-(2-(methylthio)phenyl)benzamide is unique due to its specific substitution pattern on the benzamide core. This structural feature can influence its reactivity, biological activity, and potential applications. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for various research and industrial applications.
Properties
IUPAC Name |
4-methyl-N-(2-methylsulfanylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NOS/c1-11-7-9-12(10-8-11)15(17)16-13-5-3-4-6-14(13)18-2/h3-10H,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEQDYQBHLWBQKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90359650 |
Source
|
Record name | AG-G-73755 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90359650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
701289-62-5 |
Source
|
Record name | AG-G-73755 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90359650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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